

# **Vegfr-2-IN-19: A Technical Guide for Researchers**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Vegfr-2-IN-19 |           |
| Cat. No.:            | B12412170     | Get Quote |

CAS Number: 2456315-41-4 Molecular Formula: C21H19N3O2

This document provides a comprehensive technical overview of **Vegfr-2-IN-19**, a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.

**Core Data Summary** 

| Property          | Value        | Reference |
|-------------------|--------------|-----------|
| CAS Number        | 2456315-41-4 | [1]       |
| Molecular Formula | C21H19N3O2   | [1]       |
| Molecular Weight  | 345.39 g/mol | [1]       |

## **Introduction to VEGFR-2 Signaling**

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical for tumor growth, proliferation, and metastasis. The binding of its ligand, VEGF-A, to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[2][3]



Due to its central role in tumor angiogenesis, VEGFR-2 has emerged as a significant target for the development of anticancer therapies. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic drugs.

## **Experimental Protocols**

While specific experimental data for **Vegfr-2-IN-19** is not publicly available in the searched literature, this section outlines standard, widely-used protocols for evaluating the efficacy of VEGFR-2 inhibitors. These methodologies provide a framework for the in vitro and in vivo characterization of compounds like **Vegfr-2-IN-19**.

## In Vitro VEGFR-2 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Principle: A recombinant VEGFR-2 kinase domain is incubated with a substrate (typically a synthetic peptide) and ATP. The inhibitor is added at various concentrations to determine its effect on the phosphorylation of the substrate. The amount of phosphorylation is quantified, often using luminescence-based methods.

#### **Typical Protocol:**

- Reagents and Materials: Recombinant human VEGFR-2 kinase, biotinylated peptide substrate, ATP, kinase assay buffer, and a detection reagent such as Kinase-Glo™.
- Procedure: a. In a 96-well plate, add the kinase assay buffer, the test compound (Vegfr-2-IN-19) at various concentrations, and the recombinant VEGFR-2 enzyme. b. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. c. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the amount of ATP remaining using a luciferase-based reagent. The luminescence signal is inversely proportional to the kinase activity.
- Data Analysis: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC<sub>50</sub>) is calculated by fitting the data to a dose-response curve.

## **Cellular VEGFR-2 Phosphorylation Assay**



This assay assesses the inhibitor's ability to block VEGFR-2 autophosphorylation within a cellular context.

Principle: Endothelial cells that endogenously express VEGFR-2 (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are treated with the inhibitor before being stimulated with VEGF-A. The level of phosphorylated VEGFR-2 is then measured.

#### Typical Protocol:

- Cell Culture: Culture HUVECs in appropriate media until they reach a suitable confluency.
- Procedure: a. Seed the HUVECs in a 96-well plate and allow them to adhere. b. Starve the cells in a low-serum medium for several hours to reduce basal receptor phosphorylation. c. Pre-incubate the cells with various concentrations of Vegfr-2-IN-19 for 1-2 hours. d. Stimulate the cells with a known concentration of VEGF-A for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation. e. Lyse the cells and quantify the amount of phosphorylated VEGFR-2 using an ELISA-based method or Western blotting with a phospho-specific VEGFR-2 antibody.
- Data Analysis: Determine the IC₅₀ value, representing the concentration of the inhibitor that reduces VEGF-A-induced VEGFR-2 phosphorylation by 50%.

## **Endothelial Cell Proliferation Assay**

This assay evaluates the effect of the inhibitor on the growth of endothelial cells, a key process in angiogenesis.

Principle: The proliferation of endothelial cells in the presence of the inhibitor is measured.

#### Typical Protocol:

- Cell Culture: Seed HUVECs in a 96-well plate in a growth medium.
- Procedure: a. After cell adherence, replace the medium with a fresh medium containing
  various concentrations of Vegfr-2-IN-19. b. Incubate the cells for a period of 48-72 hours. c.
  Assess cell viability and proliferation using a colorimetric assay such as MTT or a
  fluorescence-based assay like CyQUANT.



• Data Analysis: Calculate the GI<sub>50</sub> (concentration for 50% growth inhibition) from the doseresponse curve.

## **Endothelial Cell Tube Formation Assay**

This assay models the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.

Principle: Endothelial cells are plated on a basement membrane matrix (e.g., Matrigel), where they spontaneously form tube-like networks. The effect of the inhibitor on this process is quantified.

#### Typical Protocol:

- Plate Preparation: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
- Procedure: a. Harvest HUVECs and resuspend them in a medium containing various concentrations of Vegfr-2-IN-19. b. Seed the cell suspension onto the Matrigel-coated plate.
   c. Incubate for 4-18 hours to allow for tube formation. d. Visualize the tube network using a microscope and capture images.
- Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

# Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the VEGFR-2 signaling pathway and a typical experimental workflow for evaluating a VEGFR-2 inhibitor.





Click to download full resolution via product page

Caption: VEGFR-2 Signaling Pathway.





Click to download full resolution via product page

Caption: Experimental Workflow for Inhibitor Evaluation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vegfr-2-IN-19: A Technical Guide for Researchers].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12412170#vegfr-2-in-19-cas-number-and-molecular-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com